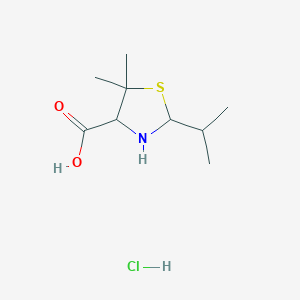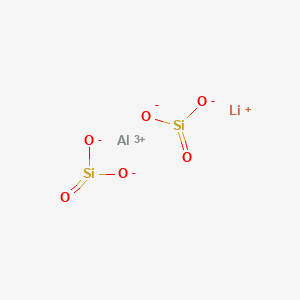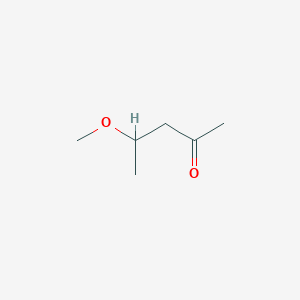
4-Methoxypentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypentan-2-one is an organic compound that belongs to the family of ketones. It is also known as Diethyl ketomethylphosphonate (DEKMP) and is widely used in scientific research applications due to its unique properties. This compound has a molecular formula of C7H14O2 and a molecular weight of 130.18 g/mol.
Mécanisme D'action
The mechanism of action of 4-Methoxypentan-2-one is not fully understood. However, studies have shown that it inhibits the replication of certain viruses and tumor cells. It is believed that this compound interferes with the DNA synthesis process, thereby preventing the growth and proliferation of these cells. Further research is needed to fully elucidate the mechanism of action of 4-Methoxypentan-2-one.
Effets Biochimiques Et Physiologiques
4-Methoxypentan-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the central nervous system, causing sedation and hypnosis in animal models. Additionally, 4-Methoxypentan-2-one has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methoxypentan-2-one in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, making it easy to handle and store. However, one limitation of using this compound is its potential toxicity. It is important to handle it with care and take appropriate safety precautions when working with it in a laboratory setting.
Orientations Futures
There are many potential future directions for research on 4-Methoxypentan-2-one. One area of interest is its potential use as an antiviral and antitumor agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Additionally, there may be potential applications for this compound in the field of organic synthesis, as well as in the study of phosphonate chemistry. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, 4-Methoxypentan-2-one is a promising compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for organic synthesis and the study of phosphonate chemistry. Additionally, its potential antiviral and antitumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-Methoxypentan-2-one can be achieved through the reaction of diethyl methylphosphonate with 1-bromo-3-methylbutane in the presence of a strong base. The reaction takes place through the SN2 mechanism, resulting in the formation of 4-Methoxypentan-2-one as the major product. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-Methoxypentan-2-one has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in the preparation of phosphonate esters and in the study of phosphonate chemistry. Additionally, 4-Methoxypentan-2-one has been shown to have antiviral and antitumor properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
4-methoxypentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEZGZQZWFYHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508117 |
Source


|
| Record name | 4-Methoxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypentan-2-one | |
CAS RN |
13122-52-6 |
Source


|
| Record name | 4-Methoxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

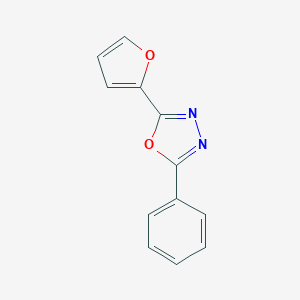


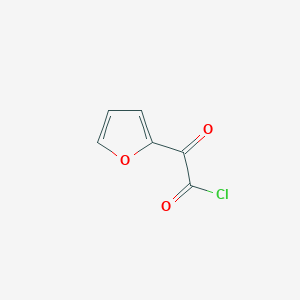


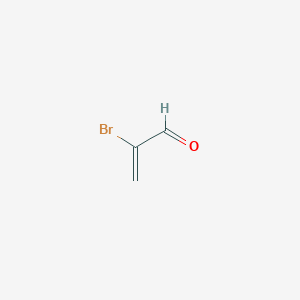
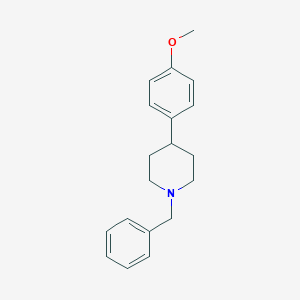
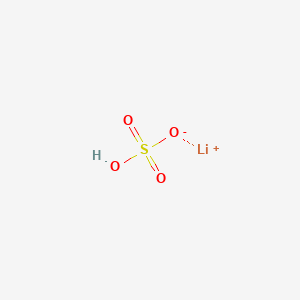
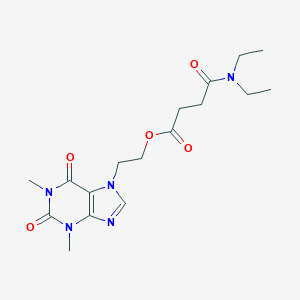
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)

